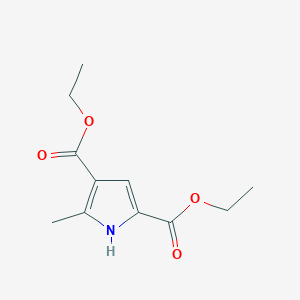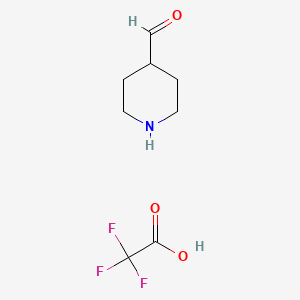
5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyanophenoxy group, a dioxaborolan group, and a benzyl acetate moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-cyanophenol with 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate can undergo various chemical reactions, including:
Oxidation: The cyanophenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzyl acetates.
Aplicaciones Científicas De Investigación
5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolan group can participate in boron-mediated reactions, while the cyanophenoxy group can engage in π-π stacking interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyanophenol: Shares the cyanophenoxy group but lacks the dioxaborolan and benzyl acetate moieties.
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate: An intermediate in the synthesis of the target compound.
Benzyl acetate: A simpler ester without the cyanophenoxy and dioxaborolan groups.
Uniqueness
5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the dioxaborolan group allows for boron-mediated reactions, while the cyanophenoxy group provides opportunities for further functionalization and interaction with biological targets.
Propiedades
Número CAS |
2227126-13-6 |
|---|---|
Fórmula molecular |
C22H24BNO5 |
Peso molecular |
393.2 g/mol |
Nombre IUPAC |
[5-(4-cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
InChI |
InChI=1S/C22H24BNO5/c1-15(25)26-14-17-12-19(27-18-8-6-16(13-24)7-9-18)10-11-20(17)23-28-21(2,3)22(4,5)29-23/h6-12H,14H2,1-5H3 |
Clave InChI |
ONFDBEJIGUEGNT-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=C(C=C3)C#N)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















